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molecular formula C7H11NO B8288518 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboaldehyde

Cat. No. B8288518
M. Wt: 125.17 g/mol
InChI Key: GIMXSYXKTKVEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04786648

Procedure details

A solution of 4-pyridine carboxaldehyde, O-methyloxime methiodide (32.78 g, 118 mmol) in 150 ml 50% aqueous methanol was added dropwise to a solution of sodium borohydride (7.79 g, 206 mmol) in 150 ml of aqueous 50% methanol keeping the temperature 0° C. ±5° C. After the solution was stirred one hour, some of the inorganic salts were removed by filtration and the filtrate was concentrated to a mass of oily crystals in vacuo. A portion (4.5 g) of this material was partially dissolved in boiling ethyl ether, filtered, and the filtrate treated with hydrogen chloride to give 1,2,3,6-tetrahydro-1-methyl-4-pyridine carboxaldehyde, O-methyloxime, hydrochloride (2.35 g), mp 212°-214° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-methyloxime methiodide
Quantity
32.78 g
Type
reactant
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.[BH4-].[Na+].[CH3:11]O>>[CH3:11][N:1]1[CH2:6][CH:5]=[C:4]([CH:7]=[O:8])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
O-methyloxime methiodide
Quantity
32.78 g
Type
reactant
Smiles
Name
Quantity
7.79 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After the solution was stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
some of the inorganic salts were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a mass of oily crystals in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
A portion (4.5 g) of this material was partially dissolved
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate treated with hydrogen chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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